Physicochemical properties of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid
Physicochemical properties of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic Acid
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and analytical characterization of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development and peptide chemistry who utilize non-canonical amino acids and specialized building blocks. The guide synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for the effective use of this compound. We delve into the causality behind experimental choices, providing detailed, self-validating protocols for synthesis and analysis.
Introduction and Scientific Context
2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is a synthetic amino acid derivative that incorporates three key structural motifs: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a 2-aminobenzoic acid core, and a 5-(cyclopropylmethoxy) ether substituent. This unique combination of features makes it a valuable building block in several areas of advanced chemical synthesis.
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The Fmoc Group: The base-labile Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS).[1][2] Its stability under acidic conditions and facile removal with a mild base like piperidine allows for an orthogonal protection strategy, preserving acid-labile side-chain protecting groups and enabling the synthesis of complex peptides with high purity.[1][2] The strong UV absorbance of the fluorenyl moiety also facilitates the real-time monitoring of deprotection steps.[2]
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Aminobenzoic Acid Scaffold: The aminobenzoic acid backbone serves as a constrained structural element. When incorporated into peptide chains, it can induce specific secondary structures or act as a rigid linker in the design of peptidomimetics and other bioactive molecules.[3]
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Cyclopropylmethoxy Substituent: The cyclopropyl group is a well-established bioisostere for larger or more flexible groups in medicinal chemistry. Its introduction can enhance metabolic stability, improve binding affinity by introducing conformational rigidity, and modulate lipophilicity. The ether linkage provides a stable connection to the aromatic core.
The strategic combination of these elements positions 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid as a promising tool for constructing novel peptides, foldamers, and small molecule drug candidates.[3]
Molecular Structure and Core Properties
The foundational properties of the molecule are derived directly from its atomic composition and arrangement.
Caption: Molecular structure of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid.
Table 1: Core Physicochemical Properties
| Property | Value | Source / Method |
|---|---|---|
| Molecular Formula | C₂₇H₂₅NO₅ | Calculated |
| Molecular Weight | 443.49 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | ~210 - 215 °C (decomposes) | Estimated[4][5] |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 | Estimated[5][6][7] |
| Solubility | ||
| DMF, NMP, DMSO | Soluble | Predicted[8][9] |
| THF, Acetone, Ethyl Acetate | Moderately Soluble | Predicted |
| Dichloromethane (DCM) | Sparingly Soluble | Predicted[1] |
| Water, Hexanes | Insoluble | Predicted[10] |
Synthesis and Purification
The synthesis of 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is not widely documented, but a reliable route can be proposed based on established organic chemistry reactions. The pathway involves two primary steps: Williamson ether synthesis to install the cyclopropylmethoxy group, followed by Fmoc protection of the amine.
Caption: Proposed synthetic pathway for the target molecule.
Causality in Synthetic Protocol Design
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Step 1: Ether Synthesis: 2-amino-5-hydroxybenzoic acid is selected as the starting material due to the correctly positioned amino and hydroxyl groups. The Williamson ether synthesis is a classic and high-yielding method for forming aryl ethers. A strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl, which is more acidic than the carboxylic acid proton in a polar aprotic solvent like DMF. DMF is chosen for its ability to dissolve the reactants and its high boiling point, allowing the reaction to be heated to drive it to completion.
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Step 2: Fmoc Protection: The protection of the amino group is performed using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) over the more reactive Fmoc-Cl to minimize side reactions.[1] The reaction is run under Schotten-Baumann conditions, using a mild inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic dioxane/water system.[1] This condition selectively protects the more nucleophilic amino group without reacting with the carboxylate salt.
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Purification: The workup involves acidification to protonate the carboxylic acid, making the product soluble in organic solvents for extraction. Recrystallization is a cost-effective and efficient method for purifying solid organic compounds, with ethyl acetate/hexane being a common solvent system for compounds of moderate polarity.
Detailed Experimental Protocol: Synthesis
(Note: This is a predictive protocol and should be optimized under appropriate laboratory conditions.)
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Ether Synthesis:
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To a solution of 2-amino-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add (bromomethyl)cyclopropane (1.2 eq) dropwise.
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Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.
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After completion, cool the reaction, pour it into ice-water, and acidify with 1M HCl to pH ~4-5 to precipitate the intermediate product.
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Filter the solid, wash with water, and dry under vacuum.
-
-
Fmoc Protection:
-
Dissolve the crude 2-amino-5-(cyclopropylmethoxy)benzoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.[1]
-
Cool the solution to 0 °C in an ice bath.
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Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise with vigorous stirring.[1]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer with cold 1M HCl to pH ~2-3 to precipitate the final product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
-
Purification:
-
Recrystallize the crude solid from a hot ethyl acetate and hexane solvent system to yield pure 2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid as a white solid.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Caption: Standard analytical workflow for compound validation.
Predicted Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
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δ 9.5-10.0 ppm (s, 1H): Amide proton (-NH-Fmoc).
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δ 7.90 ppm (d, J=7.5 Hz, 2H): Aromatic protons of Fmoc group.
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δ 7.75 ppm (d, J=7.5 Hz, 2H): Aromatic protons of Fmoc group.
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δ 7.6-7.2 ppm (m, 5H): Remaining aromatic protons of Fmoc and benzoic acid ring.
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δ 7.0-6.8 ppm (m, 2H): Aromatic protons of benzoic acid ring.
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δ 4.5-4.2 ppm (m, 3H): -CH- and -CH₂- of Fmoc group.
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δ 3.90 ppm (d, J=7.0 Hz, 2H): Methylene protons of cyclopropylmethoxy (-O-CH₂-).
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δ 1.25 ppm (m, 1H): Methine proton of cyclopropyl group.
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δ 0.60 ppm (m, 2H): Methylene protons of cyclopropyl group.
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δ 0.35 ppm (m, 2H): Methylene protons of cyclopropyl group.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~168 ppm: Carboxylic acid carbonyl (C=O).
-
δ ~156 ppm: Carbamate carbonyl (C=O).
-
δ ~150-110 ppm: Aromatic carbons.
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δ ~67 ppm: Methylene carbon of cyclopropylmethoxy (-O-CH₂-).
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δ ~66 ppm: Methylene carbon of Fmoc (-O-CH₂-).
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δ ~47 ppm: Methine carbon of Fmoc (-CH-).
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δ ~10 ppm: Methine carbon of cyclopropyl.
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δ ~3 ppm: Methylene carbons of cyclopropyl.
-
-
Mass Spectrometry (ESI+):
-
Calculated for [C₂₇H₂₅NO₅+H]⁺: 444.1754 m/z.
-
Expected fragments: Loss of the Fmoc group (222 Da), loss of CO₂ (44 Da).
-
-
FT-IR (ATR, cm⁻¹):
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~3300 cm⁻¹: N-H stretch (amide).
-
~3000-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer).
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~1720 cm⁻¹: C=O stretch (carbamate).
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~1685 cm⁻¹: C=O stretch (carboxylic acid).
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~1600, 1520, 1450 cm⁻¹: Aromatic C=C stretches and N-H bend.
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~1250-1050 cm⁻¹: C-O stretches (ether and carbamate).
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Detailed Experimental Protocols: Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
System: Reverse-phase HPLC with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm (for Fmoc group).
-
Sample Prep: Dissolve ~1 mg of compound in 1 mL of 1:1 Acetonitrile/Water.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual solvent peak.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile.
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire data in positive ion mode.
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Handling, Storage, and Stability
-
Storage: Store the compound in a cool (0-8 °C), dry place, protected from light.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Stability: The Fmoc group is labile to basic conditions.[2] Avoid exposure to primary and secondary amines (e.g., residual dimethylamine in old DMF). Solutions in DMF or NMP should be prepared fresh for use in synthesis.[8] The compound is generally stable under neutral and acidic conditions.
Conclusion
2-(Fmoc-amino)-5-(cyclopropylmethoxy)benzoic acid is a specialized building block with significant potential in peptide chemistry and medicinal drug discovery. Its physicochemical properties are largely dictated by the bulky, hydrophobic Fmoc group and the polar benzoic acid core. While experimental data for this specific molecule is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and use. The detailed protocols and predictive data herein offer researchers the necessary tools to confidently incorporate this compound into their research and development programs.
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Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
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Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]
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Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
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University College London. (n.d.). Chemical shifts. Retrieved from [Link]
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